molecular formula C16H14N4O5S B1587256 MORDANT ORANGE 37 CAS No. 6441-98-1

MORDANT ORANGE 37

Cat. No.: B1587256
CAS No.: 6441-98-1
M. Wt: 374.4 g/mol
InChI Key: YSDKKYUWKXPOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Azo Dye Chemistry and Application Categories

Mordant Orange 37 is classified as a monoazo dye, a significant category within the broader class of synthetic organic colorants known as azo dyes. worlddyevariety.comnih.gov The defining characteristic of azo dyes is the presence of at least one azo group (–N=N–), which acts as the chromophore responsible for the dye's color. nih.govekb.eg The specific hue of an azo dye is determined by the chemical structure of the aromatic rings attached to the azo group and the presence of various substituents. ekb.eg

The synthesis of this compound is a classic example of azo coupling. It involves a two-step process: the diazotization of an aromatic amine, followed by its coupling with a suitable coupling component. nih.govchemicalbook.com Specifically, it is prepared through the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. chemicalbook.com

In terms of its application, this compound is a mordant dye, primarily used for dyeing wool. chemicalbook.com Unlike direct dyes, mordant dyes require a fixing agent, known as a mordant, to bind to the textile fibers. wikipedia.orgwikipedia.org The mordant, typically a metal salt, forms a coordination complex with the dye molecule, which then attaches to the fabric. wikipedia.org This process significantly improves the dye's fastness properties, such as its resistance to washing and light exposure. ekb.egwikipedia.org

Historical Perspective of Mordant Dyes and Their Industrial Relevance

The practice of using mordants to fix dyes to textiles has ancient origins, with evidence of its use dating back thousands of years in civilizations like ancient Egypt. britannica.comtaylorandfrancis.com For much of history, dyes were derived from natural sources such as plants and insects. wikipedia.orgbritannica.com Many of these natural colorants required a mordant, like alum or iron salts, to adhere to the fabric. wikipedia.orgtaylorandfrancis.com The choice of mordant was critical as it could significantly influence the final color. britannica.com

With the advent of the industrial revolution, the demand for textiles and, consequently, for reliable and fast dyes grew. The discovery of the first synthetic dye, mauveine, by William Henry Perkin in the mid-19th century, revolutionized the industry. taylorandfrancis.com However, many early synthetic dyes lacked fastness. This led to the development of synthetic mordant dyes, which combined the novel colors of synthetic chemistry with the durability provided by mordanting.

Chrome dyes, which utilize chromium salts as mordants, became particularly significant for dyeing wool, producing a range of muted but exceptionally fast colors. wikipedia.org Over time, the industrial importance of mordant dyes waned with the invention of new dye classes like vat and reactive dyes, which offered high fastness without a separate mordanting step. wikipedia.org Growing environmental concerns regarding the toxicity of heavy metal mordants also contributed to their reduced use in large-scale industrial applications. diva-portal.org

Rationale for Contemporary Academic Inquiry into this compound

Despite a decrease in their widespread industrial use, mordant dyes like this compound remain a subject of interest in academic research for several key reasons. A primary focus of modern research is the environmental impact of dyeing processes. Studies have investigated the photodegradation of this compound to understand its environmental fate and to develop effective methods for its removal from wastewater. researchgate.net

Another area of research is the enhancement of the performance of mordant dyes. Investigations have been carried out to determine how different metal salts affect the fastness properties of this compound. For example, it has been shown that post-metallisation can improve the light fastness of the dye. sdc.org.uk

Furthermore, there is a significant research effort aimed at finding environmentally benign alternatives to traditional toxic metal mordants, leading to the exploration of "bio-mordants" from natural sources. nih.gov While this research is broad, its findings could influence the future application of specific dyes like this compound. The development of greener synthesis methods for mordant azo dyes, for instance, using ionic liquids and microwave irradiation, is also an active field of study. researchgate.net Continued academic inquiry into this compound contributes to the fundamental understanding of dye chemistry and the development of more sustainable textile dyeing technologies.

Data Tables

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Sodium 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonate chemicalbook.comechemi.com
C.I. Name This compound chemicalbook.com
C.I. Number 18730 chemicalbook.com
CAS Number 6441-98-1 chemicalbook.comechemi.com
Molecular Formula C16H13N4NaO5S chemicalbook.com
Molecular Weight 396.35 g/mol chemicalbook.com
Appearance Dark red light orange powder chemicalbook.com
Solubility Soluble in water chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6441-98-1

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H14N4O5S/c1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21/h2-9,15,21H,1H3,(H,23,24,25)

InChI Key

YSDKKYUWKXPOPQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3

Origin of Product

United States

Environmental Fate and Remediation Research of Mordant Orange 37

Adsorption Studies for Removal from Aqueous Solutions

Adsorption has emerged as a promising technique for the removal of dyes from wastewater due to its efficiency and the potential for using low-cost adsorbent materials.

Investigation of Adsorbent Materials

The performance of various materials as adsorbents for Mordant Orange 37 has been a key area of research, with a focus on both engineered nanomaterials and repurposed waste products.

Nanokaolin has been identified as a potential adsorbent for the removal of this compound from water. researchgate.netekb.eg Studies have explored the efficiency of nanokaolin in adsorbing this dye, investigating the influence of various parameters like contact time, adsorbent dosage, and initial dye concentration. researchgate.netekb.eg Research indicates that the removal of this compound using nanokaolin is dependent on these operational conditions. researchgate.net

Coal fly ash, a byproduct of coal-fired thermal power plants, has been investigated as a low-cost alternative for the removal of mordant dyes. scielo.brresearchgate.net Research has shown that coal fly ash can be an effective adsorbent, with its capacity influenced by factors such as the pH of the solution and the surface chemistry of the ash. scielo.brresearchgate.net Studies focusing on Mordant Orange 1, a similar mordant dye, have demonstrated significant removal efficiencies. scielo.brresearchgate.netresearchgate.net The adsorption process is primarily attributed to electrostatic interactions between the adsorbent surface and the dye molecules. scielo.brresearchgate.net

Nanomaterial-Based Adsorbents (e.g., Nanokaolin)

Adsorption Kinetics and Equilibrium Modeling

To understand the mechanism and efficiency of the adsorption process, researchers employ various kinetic and isotherm models.

The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, has been applied to the equilibrium data of this compound adsorption. researchgate.netekb.eg This model helps in determining the maximum adsorption capacity of the adsorbent. In the case of nanokaolin, the Langmuir model was used to describe the adsorption equilibrium. researchgate.netekb.eg Similarly, for coal fly ash, the Langmuir model was one of the isotherms tested to understand the adsorption behavior of mordant dyes. scielo.brresearchgate.netresearchgate.net

Adsorbent qm (mg/g) KL (L/mg) Reference
Nanokaolin Data not available Data not available Data not available researchgate.netekb.eg

The Freundlich isotherm model, which is applicable to multilayer adsorption on a heterogeneous surface, has also been used to analyze the adsorption of this compound. researchgate.netekb.eg This model provides insights into the adsorption intensity. For both nanokaolin and coal fly ash, the Freundlich model was applied to the experimental data to better understand the adsorption process. researchgate.netekb.egscielo.brresearchgate.netresearchgate.net

Adsorbent KF ((mg/g)(L/mg)¹/ⁿ) n Reference
Nanokaolin Data not available Data not available Data not available researchgate.netekb.eg
Langmuir Isotherm Model Applications

Parametric Studies Affecting Adsorption Efficiency

The efficiency of removing this compound from aqueous solutions via adsorption is governed by several key operational parameters. These factors, including contact time, adsorbent dosage, initial dye concentration, and the physicochemical conditions of the solution like pH and temperature, are critical in optimizing the adsorption process for maximum dye removal.

The contact time between the adsorbent and the dye solution is a crucial parameter that determines the equilibrium point of the adsorption process. Research indicates a general trend where dye adsorption is initially rapid, as the dye molecules quickly occupy the readily available active sites on the adsorbent's surface. This initial phase is followed by a slower rate of uptake, which continues until the remaining vacant sites are gradually filled, and a state of equilibrium is achieved. core.ac.ukscielo.br

Different adsorbent materials exhibit varying equilibrium times for the adsorption of Mordant Orange. For instance, in a study using nanokaolin for the removal of this compound (MO37), the optimal contact time to reach equilibrium was found to be 90 minutes. ekb.egresearchgate.net In contrast, when using coal fly ash as a low-cost adsorbent for Mordant Orange 1 (a related dye often studied), equilibrium was reached much faster, in approximately 15 minutes. scielo.br This rapid uptake is attributed to the fast initial decrease in the dye concentration, which then becomes nearly constant. scielo.br Studies on other dyes with different adsorbents show similar patterns, with equilibrium times reported at 60 minutes or as long as 2 hours, depending on the specific adsorbent-adsorbate system. core.ac.uk

Table 1: Equilibrium Time for Mordant Orange Adsorption on Various Adsorbents
AdsorbentTarget DyeEquilibrium Time (minutes)Source
NanokaolinThis compound90 ekb.egresearchgate.net
Coal Fly Ash (CFA)Mordant Orange 115 scielo.br
Orange PeelCongo Red120 core.ac.uk

The adsorbent dosage, defined as the amount of adsorbent used per unit volume of solution, significantly impacts both the removal efficiency and the adsorption capacity. Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal. bioline.org.br This is because a larger quantity of adsorbent provides a greater surface area and more available active sites for the dye molecules to bind to. bioline.org.brmdpi.com

Research on this compound removal with nanokaolin identified an optimal dosage of 1.0 g/L. ekb.egresearchgate.net In a study on another dye, increasing the adsorbent dose from 0.5 g/100 mL to 1.5 g/100 mL led to an increase in dye adsorbed, but a further increase in dosage caused the extent of adsorption to decrease. bioline.org.br This highlights the need to determine a critical or optimal dosage to maximize removal efficiency without excessive use of the adsorbent material. bioline.org.br

Table 2: Effect of Adsorbent Dosage on Dye Removal
AdsorbentTarget DyeDosageRemoval Efficiency (%)Adsorption Capacity (mg/g)Source
NanokaolinThis compound1.0 g/LOptimal ConditionNot Specified ekb.egresearchgate.net
Commercial Activated CarbonMethyl Orange0.001 g to 0.01 gIncreased from 35% to 93%Not Specified mdpi.com
Tannery Sludge CarbonReactive Red 310.5 to 1.5 g/100mLIncreased19.71 to 38.09 bioline.org.br

The initial concentration of the dye is a significant driving force in the adsorption process. nih.gov The effect of initial dye concentration is twofold. On one hand, an increase in the initial concentration generally leads to a higher adsorption capacity (mg/g). nih.govrsc.org This is because a higher concentration gradient provides a stronger driving force for mass transfer, pushing the dye molecules from the solution to the adsorbent surface. nih.govrsc.org

For the removal of this compound with nanokaolin, studies have shown that the removal efficiency decreases as the initial dye concentration increases. ekb.egresearchgate.net A similar trend was observed for the adsorption of other azo dyes, where higher initial concentrations enhanced the adsorption capacity but reduced the percent removal due to the saturation of adsorption sites. bioline.org.brnih.gov

Table 3: Influence of Initial Dye Concentration on Adsorption
AdsorbentTarget DyeObservationSource
NanokaolinThis compoundRemoval percentage decreases with increasing initial concentration. ekb.egresearchgate.net
BHec-RP (dead cells)Methyl OrangeAdsorption capacity increases (0.14 to 0.68 mg/g) with increasing initial concentration (50 to 300 mg/L). rsc.org
Tannery Sludge CarbonReactive DyesRemoval percentage decreases with increasing initial concentration due to competition for active sites. bioline.org.br

The pH of the aqueous solution is a critical parameter that influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. scielo.br Mordant Orange is an anionic dye. scielo.brscielo.br For anionic dyes, adsorption is generally favored in acidic conditions (lower pH). scielo.brorientjchem.org At a pH below the adsorbent's point of zero charge (pHpzc), the surface of the adsorbent becomes positively charged, which enhances the electrostatic attraction between the surface and the anionic dye molecules. scielo.brscielo.br

In a study using coal fly ash to adsorb Mordant Orange 1, adsorption was significantly favored in an acidic medium, with a sharp decrease in removal as the pH increased from 2 to 4. scielo.br This is because the positively charged surface of the coal fly ash at low pH strongly attracts the anionic dye. scielo.brscielo.br Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and reduced adsorption. rsc.org

Temperature also affects adsorption capacity. The process can be either exothermic (adsorption decreases with increasing temperature) or endothermic (adsorption increases with increasing temperature). orientjchem.orgthescipub.com Studies on the adsorption of Mordant Orange 1 by coal fly ash were conducted at temperatures of 20, 30, and 40 °C to evaluate the influence on the adsorption yield. scielo.br For the adsorption of Methyl Orange onto wheat bran, the process was found to be endothermic, as the sorption capacity increased with a rise in temperature. orientjchem.org

Impact of Initial Dye Concentration

Degradation Mechanisms and Technologies

Beyond adsorption, various advanced oxidation processes (AOPs) have been researched for the complete breakdown of this compound into less harmful compounds.

Photocatalytic degradation is an effective AOP for mineralizing organic dyes like Mordant Orange. This process typically involves a semiconductor photocatalyst which, upon irradiation with light of sufficient energy (e.g., UV or visible light), generates highly reactive oxygen species (ROS). acs.orgbeilstein-journals.org

The general mechanism begins when the photocatalyst (like TiO₂ or ZnO) absorbs photons, causing electrons to be excited from the valence band to the conduction band, leaving behind positively charged "holes". acs.orgbeilstein-journals.orgmdpi.com These electron-hole pairs react with water and oxygen molecules adsorbed on the catalyst surface to produce powerful oxidizing agents, most notably hydroxyl radicals (•OH). acs.orgresearchgate.net These radicals are non-selective and can attack the complex structure of the azo dye, breaking it down into simpler, non-toxic molecules like CO₂ and H₂O. acs.orgmdpi.com

Several studies have focused specifically on the photocatalytic degradation of Mordant Orange:

ZnO Photocatalyst: Research on the degradation of Mordant Orange-1 (MO-1) using a Zinc Oxide (ZnO) photocatalyst under UV-Vis light has been conducted. This study investigated the effects of various parameters, including initial dye concentration and solution pH, on the degradation efficiency. utar.edu.my

Photo-Fenton Process: The degradation of C.I. Mordant Orange 1 has been investigated using UV/H₂O₂, Fenton (Fe²⁺ + H₂O₂), and photo-Fenton (Fe²⁺ + H₂O₂ + UV light) processes. The photo-Fenton process was found to be the most efficient, demonstrating a much faster degradation rate than the other methods. lifesciencesite.com The process involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide with ferrous ions, a reaction that is accelerated by UV light. lifesciencesite.comnanoient.org The degradation was found to follow pseudo-first-order kinetics, with acidic pH (around 3.0) being optimal for the reaction. lifesciencesite.com

CuS Nanoparticles: Copper Sulfide (CuS) nanoparticles have been used to remove Mordant Orange from water. The addition of hydrogen peroxide (H₂O₂) significantly enhanced the removal process, achieving 100% removal in ambient light. researchgate.net The presence of H₂O₂ creates a photo-Fenton like system and lowers the solution pH, which is favorable for the adsorption of the anionic Mordant Orange dye onto the positively charged catalyst surface. researchgate.net

Photocatalytic Degradation Processes

Heterogeneous Photocatalysis with Nanomaterials (e.g., Nanokaolin, ZnO, TiO2)

Heterogeneous photocatalysis has emerged as a promising and environmentally friendly method for the degradation of organic pollutants like this compound. researchgate.netmdpi.com This process utilizes semiconductor nanomaterials, which, upon irradiation with light, generate highly reactive species that can break down complex dye molecules. mdpi.com

Nanokaolin: Research has demonstrated the potential of nanokaolin as an efficient photocatalyst for the removal of this compound from aqueous solutions. researchgate.net Studies have shown that the removal efficiency is influenced by parameters such as contact time and the initial concentration of the dye. researchgate.net Optimal conditions for the removal of this compound using nanokaolin were found to be a contact time of 90 minutes and an adsorbent dosage of 1 g/L. researchgate.net It was observed that the removal percentage of the dye decreased as its initial concentration increased. researchgate.net

Zinc Oxide (ZnO): ZnO nanoparticles are widely studied photocatalysts due to their high photocatalytic activity, low cost, and chemical stability. researchgate.netmdpi.com With a wide bandgap of approximately 3.37 eV, ZnO is effective in generating electron-hole pairs under UV irradiation, which are essential for the degradation of organic dyes. researchgate.netmdpi.com The photocatalytic activity of ZnO has been successfully evaluated using model dyes like methyl orange, a molecule with a structural resemblance to this compound. researchgate.netscirp.org For instance, ZnO nanopowders have been shown to completely degrade methyl orange in 80 minutes under specific conditions. researchgate.net The efficiency of ZnO can be further enhanced by doping with other metals, such as aluminum, which can extend its light absorption into the visible spectrum. mdpi.com

Titanium Dioxide (TiO2): Titanium dioxide (TiO2) is another extensively used semiconductor in photocatalysis due to its chemical stability, non-toxic nature, and cost-effectiveness. nih.govbuet.ac.bd The photocatalytic potential of TiO2 for the degradation of azo dyes has been well-documented. nih.gov Research has shown that both anatase and rutile phases of TiO2 are active, with anatase often exhibiting superior performance. nih.gov The efficiency of TiO2 can be significantly improved by doping with metals or by creating composite materials. For example, bimetallic Cu-Ni/TiO2 photocatalysts have demonstrated enhanced degradation of methyl orange under visible light. nih.gov Similarly, ZnO/TiO2 composites have shown high degradation efficiencies for methyl orange under UV irradiation. researchgate.net The combination of TiO2 with other materials can also lead to visible light activity, broadening its application potential. scispace.com

Interactive Data Table: Comparison of Nanomaterial Photocatalysts for Dye Degradation

NanomaterialTarget DyeOptimal ConditionsRemoval EfficiencyReference
NanokaolinThis compound90 min contact time, 1 g/L dosage- researchgate.net
ZnOMethyl Orange1 g/L catalyst, pH 9100% in 80 min researchgate.net
5% Al/ZnOMethyl Orange40 min, visible light99% mdpi.com
Cu-Ni/TiO2 (anatase)Methyl Orange90 min, visible light100% nih.gov
ZnO/TiO2Methyl Orange60 min, pH 2, UV light98.1% researchgate.net
Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through the generation of highly reactive hydroxyl radicals (•OH). ijcce.ac.irresearchgate.net These processes are considered effective, and eco-friendly methods for breaking down toxic and complex chemical compounds found in dye effluents. ijcce.ac.iratlantis-press.com

The combination of ultraviolet (UV) light and hydrogen peroxide (H2O2) is a well-established AOP. Research on C.I. Mordant Orange 1, a closely related dye, has shown that while UV light or H2O2 alone have negligible effects, their combination significantly accelerates dye degradation. lifesciencesite.com The process relies on the photolysis of H2O2 by UV radiation to generate hydroxyl radicals, which are powerful oxidizing agents. researchgate.net The degradation rate in this system is influenced by factors such as the initial dye concentration, H2O2 concentration, and pH. lifesciencesite.com

The Fenton process involves the reaction of ferrous ions (Fe2+) with hydrogen peroxide to produce hydroxyl radicals. researchgate.net This method has proven effective for the degradation of various dyes. researchgate.netbrieflands.com The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light, which leads to the photolysis of H2O2 and the photoreduction of ferric ions (Fe3+) back to Fe2+, thereby generating more hydroxyl radicals and improving treatment efficiency. researchgate.netlifesciencesite.com

Comparative studies on the degradation of C.I. Mordant Orange 1 have revealed that the photo-Fenton process is significantly more efficient than the Fenton process alone. lifesciencesite.com The rate of degradation in both processes is dependent on parameters like the concentrations of the dye, H2O2, and Fe2+, as well as the pH of the solution. lifesciencesite.com For instance, in the treatment of another mordant dye, Mordant Red 73, the photo-Fenton process was also found to be highly effective. atlantis-press.com

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with high porosity and large surface areas, making them excellent candidates for photocatalysis. mdpi.comnih.gov MOFs can act as semiconductors, and their photocatalytic properties can be tailored by modifying their metal nodes and organic linkers. mdpi.combucea.edu.cn

MOFs have been successfully used for the photocatalytic degradation of various dyes, including those of the mordant class. mdpi.com The high specific surface area and exposed metal centers of MOFs facilitate the adsorption of dye molecules and provide numerous active sites for photocatalytic reactions. mdpi.com The efficiency of MOFs can be enhanced by creating composite materials with other semiconductors like TiO2 or by functionalizing the organic linkers to improve light absorption. nih.govresearchgate.net For example, the introduction of an amine group (-NH2) into the linker of MIL-125(Ti) has been shown to enhance its photocatalytic performance under visible light. nih.gov

Interactive Data Table: Efficiency of AOPs for Mordant Dye Degradation

AOP MethodTarget DyeKey FindingsReference
UV/H2O2C.I. Mordant Orange 1Negligible effect of UV or H2O2 alone; combination is effective. lifesciencesite.com
Fenton ProcessC.I. Mordant Orange 1Faster degradation than photolytic process alone. lifesciencesite.com
Photo-Fenton ProcessC.I. Mordant Orange 1Higher treatment efficiency than the Fenton process. lifesciencesite.com
MOFsVarious DyesHigh surface area and tunable properties enhance photocatalysis. mdpi.comnih.gov
Fenton and Photo-Fenton Processes
Kinetic Studies of Photodegradation

Understanding the kinetics of photodegradation is crucial for optimizing the remediation process. Several studies have investigated the reaction kinetics of the photocatalytic degradation of this compound and similar azo dyes.

The photodegradation of C.I. Mordant Orange 1 using UV/H2O2, Fenton, and photo-Fenton processes has been shown to follow pseudo-first-order kinetics. lifesciencesite.com This means the rate of the reaction is directly proportional to the concentration of the dye. Similarly, the photocatalytic degradation of methyl orange using ZnO nanopowders also followed pseudo-first-order kinetics. researchgate.net The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of heterogeneous photocatalytic processes, as seen in studies with ZnO and bimetallic TiO2 photocatalysts. researchgate.netnih.gov

In the case of nanokaolin, the photodegradation of this compound was also investigated, with kinetic models being applied to the data. researchgate.net Research on the photodegradation of other dyes using nanokaolin has shown that the process can follow second-order kinetics. wjpsonline.com The rate of degradation is influenced by various factors, including the initial concentration of the dye, the amount of photocatalyst, and the pH of the solution. researchgate.netlifesciencesite.com Generally, an increase in the initial dye concentration tends to decrease the degradation rate constant. researchgate.net

Interactive Data Table: Kinetic Models for Dye Photodegradation

Photocatalyst/ProcessTarget DyeKinetic ModelKey FindingsReference
UV/H2O2, Fenton, Photo-FentonC.I. Mordant Orange 1Pseudo-first-orderRate constant 'k' is higher for photo-Fenton than Fenton. lifesciencesite.com
ZnOMethyl OrangePseudo-first-order, Langmuir-HinshelwoodDegradation rate constant decreases with increasing initial dye concentration. researchgate.net
Cu-Ni/TiO2Methyl OrangePseudo-first-order, Langmuir-HinshelwoodGood linear fit for the photocatalytic reaction. nih.gov
NanokaolinMordant Green 17Second-orderRate constant of -2.1015 min-1. wjpsonline.com
Intermediates Formation and Transformation during Photocatalysis

During the photocatalytic degradation of azo dyes like this compound, the complex dye molecule is broken down into smaller, often less colored, intermediate compounds before complete mineralization to CO2, H2O, and inorganic ions. doi.org The identification of these intermediates is essential for understanding the degradation pathway and ensuring the final effluent is non-toxic.

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify the transformation products. researchgate.net For example, in the photocatalytic degradation of methyl orange using ZnO/TiO2 composites, several intermediates were identified, suggesting multiple degradation pathways. researchgate.net These pathways often involve the cleavage of the azo bond (–N=N–), which is responsible for the color of the dye, followed by the oxidation of the resulting aromatic amines and other fragments. doi.org

The formation of hydroxyl radicals (•OH) is the primary driver of these transformations. researchgate.net These highly reactive species attack the dye molecule, leading to a series of oxidation reactions that break it down. doi.org The specific intermediates formed can vary depending on the photocatalyst used and the reaction conditions. For instance, the degradation of Acid Orange 7 with a TiO2 photocatalyst was found to produce intermediates such as 4-[(2,3-dihydroxy-1-naphthyl)diazenyl]-benzenesulfonate and phenyl-diazene-carboxylic acid. doi.org Research on the degradation of C.I. Mordant Orange 1 has also focused on the decolorization and mineralization of the dye, implying the breakdown into smaller intermediates. lifesciencesite.com

Biodegradation and Bioremediation Approaches

Biological methods present an environmentally friendly and cost-effective alternative to conventional chemical and physical treatment technologies for dye-laden wastewater. nih.gov Research into the biodegradation of azo dyes like this compound focuses on harnessing the metabolic capabilities of various microorganisms to decolorize and break down these complex synthetic molecules. While specific bioremediation research on this compound is not extensively documented, studies on the closely related and structurally similar compound, C.I. Mordant Orange 1, and other azo dyes provide significant insights into potential microbial degradation processes.

Microbial Decolorization and Degradation Studies

Microbial degradation is a promising approach for treating azo dye wastewater. omicsonline.org Microorganisms can transform complex dye molecules into non-colored products or, ideally, mineralize them completely. gjesm.netijcms2015.co The initial and most visible step in this process is decolorization, which primarily occurs through the cleavage of the azo bond (-N=N-). Bacteria typically achieve this using an enzymatic, anaerobic mechanism involving azoreductases. ijcms2015.coomicsonline.org Fungi, on the other hand, often employ extracellular, non-specific enzymes like laccases and peroxidases to decolorize dyes. ijcms2015.conih.gov

Studies have shown that microbial consortia, often isolated from contaminated sites, can be more effective than single strains due to synergistic metabolic activities. gjesm.net For instance, a bacterial consortium demonstrated a 93.75% decolorization of Mordant Orange within 48 hours under shaking conditions, significantly higher than the 62.06% achieved under static conditions. gjesm.net This highlights that environmental conditions play a crucial role in the efficiency of microbial decolorization.

Isolation and Characterization of Dye-Degrading Microorganisms

The search for effective bioremediation agents has led to the isolation and characterization of numerous microorganisms capable of degrading azo dyes from various environments, including textile effluent and contaminated soil. ijarbs.comresearcherslinks.com

Trichoderma harzianum : This filamentous fungus has been identified as a potent degrader of various azo dyes. ijcms2015.co One study systematically investigated the capability of T. harzianum RY44, isolated from a tropical rainforest, for the decolorization of Mordant Orange-1. omicsonline.org Another strain, T. harzianum PP389612, was optimized for its laccase production, which achieved 68.5% decolorization of methyl orange. nih.govresearchgate.net Fungi from the Trichoderma genus are considered effective for dye degradation due to their robust production of extracellular enzymes. ijcms2015.co

Marinobacter algicola : A bacterial strain, Marinobacter algicola MO-17, isolated from a marine environment, has shown a remarkable ability to decolorize Mordant Orange-1. thescipub.com This halophilic (salt-tolerant) bacterium is particularly valuable because textile industry effluents often have high salinity. The strain achieved 78.78% decolorization of Mordant Orange-1 (at a concentration of 800 µg/mL) within 24 hours in a nutrient broth with a high salt concentration (12%). thescipub.com Its ability to function in saline conditions could prevent the need for costly dilution of wastewater before biological treatment. ijpbs.com

Bacillus subtilis : This bacterial species is frequently cited for its dye-degrading capabilities. ijarbs.comresearcherslinks.com While direct studies on this compound are scarce, various B. subtilis strains have been shown to effectively decolorize other orange azo dyes. One strain achieved 85.75% decolorization of Orange II. nih.gov Another isolate completely decolorized Acid orange-10 (200 ppm) within 24 hours. sciepub.com The degradation is often attributed to the azoreductase enzyme, which B. subtilis can produce efficiently at temperatures up to 37°C. nih.gov

Ralstonia pickettii : This bacterium has been investigated for its role in bioremediation. One study achieved successful bio-decolorization of Methyl Orange using R. pickettii immobilized in a polymer matrix. rsc.org In another innovative approach, R. pickettii was used to create a synthetic mutualistic relationship with the microalga Chlorella sorokiniana. biorxiv.orgoup.com The bacterium produces siderophores that help make iron more available to the alga, which in turn enhances the alga's ability to degrade azo dyes like Acid Black 1. biorxiv.orgoup.com This demonstrates the potential of using co-cultures to overcome environmental limitations in bioremediation.

Optimization of Biodegradation Parameters

The efficiency of microbial dye degradation is highly dependent on environmental and operational parameters. Optimizing these factors is crucial for developing effective bioremediation strategies. Key parameters include nutrient sources, pH, temperature, and inoculum size. omicsonline.orgnih.gov

Carbon/Nitrogen Sources : The addition of supplementary carbon and nitrogen sources often enhances decolorization efficiency. For T. harzianum RY44 degrading Mordant Orange-1, the addition of glucose and ammonium (B1175870) nitrate (B79036) significantly improved performance. omicsonline.org Similarly, for B. subtilis degrading Orange II, glucose and urea (B33335) were found to be optimal. nih.gov

pH : Most microorganisms have an optimal pH range for growth and enzymatic activity. For T. harzianum RY44, the decolorization of Mordant Orange-1 decreased as the pH increased above the optimal range. omicsonline.org R. pickettii showed optimal degradation of Methyl Orange at a neutral pH of 7. rsc.org In contrast, a strain of B. subtilis degrading Reactive Red ME4BL performed best at an alkaline pH of 8. sciepub.com

Temperature : Temperature affects microbial metabolism and enzyme stability. Bacillus subtilis demonstrated its highest degradation rate for Orange II at 35°C. nih.gov Ralstonia pickettii also showed optimal performance at a higher temperature of 40°C. rsc.org

Inoculum Size and Dye Concentration : A higher inoculum size can lead to faster decolorization. gjesm.net Conversely, high concentrations of the dye can be toxic to microorganisms and inhibit their activity. The degradation of Orange II by B. subtilis was most effective at a low concentration of 25 ppm. nih.gov A bacterial consortium's ability to decolorize Mordant Orange dropped significantly when the dye concentration was increased from 100 mg/L to 500 mg/L. gjesm.net

Below is a table summarizing optimized parameters for the degradation of various orange azo dyes by different microorganisms.

Interactive Table: Optimized Biodegradation Parameters for Azo Dyes
MicroorganismTarget DyeOptimal Temperature (°C)Optimal pHKey FindingsReference
Trichoderma harzianum RY44Mordant Orange-1Not Specified< 8.2Efficiency enhanced by carbon/nitrogen sources. omicsonline.org
Marinobacter algicola MO-17Mordant Orange-1Not SpecifiedNot SpecifiedHigh efficiency (78.8%) at high salinity (12%). thescipub.com
Bacillus subtilisOrange II35°C7Max degradation at 25 ppm dye concentration. nih.gov
Bacillus subtilisAcid Orange-1040°C8.5Complete decolorization at 200 ppm in 24h. sciepub.com
Ralstonia pickettiiMethyl Orange40°C7Immobilized cells showed superior degradation. rsc.org
Bacterial ConsortiumMordant OrangeNot Specified7.2 - 8.093.75% decolorization at 100 mg/L in 48h. gjesm.net
Metabolic Pathways and Metabolite Appraisal in Biodegradation

Understanding the metabolic pathway of dye degradation is essential to ensure that the process leads to detoxification and not the formation of other harmful compounds. The primary mechanism for breaking down azo dyes involves the cleavage of the azo bond, which results in the formation of aromatic amines. omicsonline.orgomicsonline.org These intermediates must then be further degraded, typically through an aerobic process. omicsonline.org

In a study on the degradation of Mordant Orange-1 by Trichoderma harzianum RY44, researchers identified the metabolic products to understand the degradation pathway. The analysis revealed that Mordant Orange-1 was initially degraded into benzoic acid, which was then transformed into salicylic (B10762653) acid. omicsonline.org This suggests a clear pathway where the complex dye molecule is broken down into simpler, less harmful organic acids. Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) are commonly used to confirm the breakdown of the dye structure and identify the resulting metabolites. ijpbs.com

Comparative Analysis of Degradation Efficiencies and Methodologies

Various methods are being explored for the remediation of water contaminated with mordant dyes. These can be broadly categorized into biological, chemical, and physical methods.

A study directly compared the efficiency of different advanced oxidation processes (AOPs) for the degradation of C.I. Mordant Orange 1. The methods investigated were UV/H₂O₂, Fenton (Fe²⁺ + H₂O₂), and photo-Fenton (Fe²⁺ + H₂O₂ + UV). The results showed that the photo-Fenton process was the most effective, achieving a much faster degradation rate than the UV/H₂O₂ process or the standard Fenton process alone. The degradation in all cases followed pseudo-first-order kinetics.

In the context of this compound, one study investigated its removal from water using nanokaolin as an adsorbent and for photodegradation. researchgate.net The optimal conditions for removal were found to be a contact time of 90 minutes and an adsorbent dosage of 1 g/L. researchgate.net

Comparing these to biological methods, AOPs like photo-Fenton are often faster but can be more expensive and energy-intensive. Biological methods, such as using the bacterial consortium that removed 93.75% of Mordant Orange in 48 hours, offer a lower-cost and more environmentally sustainable approach, although they may require longer treatment times and careful optimization of conditions. gjesm.net The choice of methodology often depends on factors like the concentration of the dye, the presence of other pollutants, and economic considerations.

Environmental and Ecological Implications of Azo Dye Contamination in Aquatic Systems (Research Problem Context)

The release of azo dyes into aquatic environments from industries like textile manufacturing is a significant environmental concern. ijcms2015.corsc.org An estimated 200,000 tons of dyestuff are lost to the global environment annually during industrial processes. rsc.org Even at very low concentrations (<1 ppm), these dyes are highly visible and can drastically alter the aesthetic quality of water bodies. rsc.orgbiorxiv.org

The ecological impact extends far beyond visual pollution. The presence of dyes in water reduces light penetration, which inhibits the photosynthetic activity of aquatic plants and algae. omicsonline.orgrsc.orgbiorxiv.org This disruption of primary producers, the base of the aquatic food web, can have cascading negative effects on the entire ecosystem, including fish and other organisms. biorxiv.org Furthermore, the high organic load from dye effluents increases the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), leading to oxygen depletion in the water. omicsonline.orgijcms2015.co

Many azo dyes are recalcitrant, meaning they resist natural degradation and persist in the environment. omicsonline.orggjesm.net A primary health and environmental concern is the breakdown of azo dyes into aromatic amines, which can occur under anaerobic conditions in water or sediment. omicsonline.orgijcms2015.co Many of these aromatic amines are known to be toxic, mutagenic, and carcinogenic, posing a direct threat to aquatic life and human health if they enter the food chain or drinking water sources. omicsonline.orgresearchgate.netrsc.org Contamination of water resources can also impact agriculture through the use of polluted irrigation water, potentially damaging crops and soil microorganisms. omicsonline.orgbiorxiv.org

Applications and Functional Research of Mordant Orange 37 in Material Science

Dyeing Mechanisms and Interactions with Substrates

The primary application of Mordant Orange 37 lies in the coloration of textiles, where its effectiveness is intrinsically linked to the use of mordants. These substances, typically metallic salts, act as a bridge between the dye molecule and the fabric fiber, enhancing the dye's fastness and permanence. inflibnet.ac.in

Mordant-Dye Complexation in Textile Applications

Mordant dyes like this compound require a mordant to be effectively fixed onto a substrate. insightsociety.orgslideshare.net The dyeing process involves the formation of a coordination complex between the dye, the mordant, and the fiber. slideshare.net The most commonly utilized mordants contain metallic substances such as soluble salts of chromium, aluminum, iron, copper, and tin. dayglo.in These metallic mordants form a chemical bridge with the fiber and the dye, creating an insoluble color deposit on the substrate. inflibnet.ac.indayglo.in

The interaction begins with the mordant binding to the functional groups of the textile fiber. Subsequently, the dye molecule chelates with the metal ion of the mordant. inflibnet.ac.in This chelation often involves the hydroxyl and carboxyl groups present in the this compound molecule. dayglo.in The resulting mordant-dye complex is a larger molecule that is physically trapped within the fiber structure, leading to improved wash and light fastness. sdc.org.uk The choice of mordant is crucial as it can significantly alter the final color. For instance, different metal salts can produce a range of shades with the same dye. dayglo.inmdpi.com The formation of this complex often leads to a bathochromic shift, or a deepening of the color, due to the incorporation of low-energy metal atoms into the dye's delocalized electron system. dayglo.in

Table 1: Common Mordants and Their Role in Dyeing
Mordant TypeExamplesFunctionImpact on Color
Metallic SaltsAlum (Aluminum Potassium Sulfate), Iron (Ferrous Sulfate), Copper (Copper Sulfate), Tin (Stannous Chloride), Chrome (Potassium Dichromate)Forms a coordination complex with the dye and fiber, improving fastness. inflibnet.ac.inslideshare.netCan significantly alter the final shade. Iron tends to darken or "sadden" colors, while alum often brightens them. mdpi.comfourrabbit.com
TanninsTannic Acid, Gall Nuts, SumacOften used as a pre-mordant for cellulose (B213188) fibers to improve the uptake of metallic mordants. nih.govCan impart their own color to the fabric, influencing the final hue. nih.gov

Dyeing Characteristics on Various Fabric Types (e.g., wool, cotton, polyester)

The effectiveness of this compound varies across different types of fabrics due to their distinct chemical compositions.

Wool: As a protein fiber, wool has numerous functional groups (amine and carboxyl groups) that can readily form bonds with mordants. aip.org The dyeing of wool with mordant dyes typically results in good color fastness to both washing and light. inflibnet.ac.in The after-chrome process, where the mordant is applied after dyeing, has been shown to improve the light fastness properties of this compound on wool fabric. sdc.org.uk

Cotton: Cotton, a cellulosic fiber, has fewer reactive sites for mordant and dye binding compared to wool. mdpi.comnih.gov This results in lower dye uptake and often poorer fastness properties. researchgate.net To improve dyeing on cotton, a pre-treatment with tannins is often employed. The tannin acts as a primary mordant, which then binds with a metallic mordant, creating a suitable substrate for the dye to attach. mdpi.comnih.gov

Polyester (B1180765): Polyester is a synthetic fiber known for its hydrophobic nature, making it difficult to dye with many conventional dyes. Dyeing polyester with mordant dyes like this compound is not a standard industrial practice. Special dyeing techniques, such as using a solvent-assisted process, have been explored to apply certain natural dyes to polyester. jetir.org

Factors Influencing Dyeing Performance (e.g., pH, mordants)

Several factors can influence the outcome of dyeing with this compound.

pH: The pH of the dye bath is a critical parameter. For protein fibers like wool, an acidic medium is generally preferred as it protonates the amine groups in the fiber, creating more sites for the anionic dye to bind. aip.org For cellulosic fibers, the pH can affect the stability of the mordant-fiber interaction. mdpi.com The pH can also directly influence the color of some dyes. fourrabbit.com

Mordants: The type and concentration of the mordant have a profound effect on the final color and fastness properties. mdpi.comirispublishers.com Different mordants produce different shades with the same dye. dayglo.in For example, iron salts often lead to darker or "saddened" colors, while alum can produce brighter hues. mdpi.comaip.org The concentration of the mordant is also crucial; an excessive amount can sometimes lead to a decrease in color strength. irispublishers.com

Dyeing Temperature and Time: The temperature and duration of the dyeing process also play a significant role. irispublishers.com Higher temperatures generally increase dye uptake by swelling the fibers and increasing the kinetic energy of the dye molecules. A longer dyeing time allows for better dye penetration and fixation. irispublishers.com

Corrosion Inhibition Studies

Beyond its traditional use in textiles, this compound has been investigated for its potential as a corrosion inhibitor for metals. This application leverages the dye's molecular structure, which contains heteroatoms and aromatic rings capable of interacting with metal surfaces.

This compound as an Inhibitor for Metallic Corrosion

This compound has been identified as a potential corrosion inhibitor for metals such as mild steel and lead in acidic environments. sapub.orgresearchgate.net The inhibition mechanism is attributed to the adsorption of the dye molecules onto the metal surface. sapub.org This adsorption process is facilitated by the presence of active centers in the dye's structure, such as nitrogen and oxygen atoms, as well as double bonds and aromatic rings. sapub.org These features allow the molecule to form a protective layer on the metal, which acts as a barrier to the corrosive medium. sapub.orgresearchgate.net The formation of a complex between the metal ions on the surface and the nitrogen atoms of the azo group in the dye molecule is a key aspect of this inhibition. sapub.org

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor has been evaluated using various techniques, including gravimetric (weight loss) measurements and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Gravimetric Studies: Weight loss measurements have shown that the corrosion rate of metals like mild steel in acidic solutions decreases in the presence of this compound. researchgate.net The inhibition efficiency is found to increase with an increasing concentration of the dye. sapub.orgresearchgate.net These studies indicate that the dye molecules are adsorbed onto the metal surface, following models such as the Langmuir adsorption isotherm. researchgate.net

Electrochemical Studies: Potentiodynamic polarization studies have revealed that this compound can act as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Electrochemical impedance spectroscopy (EIS) measurements further confirm the inhibitive action of the dye by showing an increase in the charge transfer resistance at the metal-solution interface in the presence of the inhibitor. jmaterenvironsci.com

Table 2: Research Findings on Corrosion Inhibition by this compound
MetalCorrosive MediumMethodologyKey FindingsReference
Mild Steel1.0 M HClWeight Loss, Potentiodynamic PolarizationActs as a mixed-type inhibitor; inhibition efficiency increases with concentration. Adsorption follows Langmuir isotherm. researchgate.net
Pure Lead1 M Acetic AcidWeight Loss, Potentiodynamic PolarizationEffective corrosion inhibitor; inhibition efficiency increases with concentration. sapub.org

Influence of Concentration and Chemical Structure on Inhibition Performance

The efficacy of this compound as a corrosion inhibitor in material science is fundamentally governed by two interrelated factors: its concentration in the corrosive medium and its inherent chemical structure. Research indicates that the performance of organic inhibitors, including azo dyes like this compound, is highly dependent on these parameters, which dictate the extent and nature of the inhibitor's interaction with the metal surface.

Influence of Inhibitor Concentration

A consistent finding in corrosion inhibition studies is that the inhibition efficiency (IE) generally increases with a higher concentration of the inhibitor. sapub.orgresearchgate.netmdpi.com This principle applies to this compound and other related dyes. sapub.org The primary mechanism behind this trend is the increased surface coverage of the inhibitor on the metal. As the concentration of this compound rises, a greater number of its molecules become available to adsorb onto the active sites of the metal surface, forming a more comprehensive and robust protective film. nih.govajol.info This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment.

Studies have demonstrated this concentration-dependent behavior across various conditions. For instance, in the investigation of dyes as corrosion inhibitors for pure lead in 1 M acetic acid, it was noted that the inhibition efficiency of this compound increased as its concentration was raised. sapub.org Similarly, research on other azo dyes consistently shows that increasing the inhibitor concentration leads to lower corrosion current densities and a corresponding increase in protective efficiency. researchgate.netnih.gov

Comparative studies provide quantitative insight into its performance. In a study evaluating various azo dyes as corrosion inhibitors for mild steel in a 1.0 M HCl solution, this compound demonstrated notable inhibition. The data highlights how its performance compares to other dyes under identical conditions.

Table 1: Comparative Inhibition Efficiency (IE%) of this compound and Other Azo Dyes in 1.0 M HCl nih.gov
InhibitorConcentration (M)Inhibition Efficiency (IE%)
This compound1 × 10⁻³60.25
Woodstain Scarlet1 × 10⁻³76.15
2,6-di-tert-butyl-4-(4-iodophenylazo)phenol1 × 10⁻³85.50

Influence of Chemical Structure

The chemical architecture of this compound is central to its function as a corrosion inhibitor. Its synthesis involves the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid followed by coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. chemicalbook.com The resulting molecule possesses several structural features that facilitate strong adsorption onto metal surfaces.

The effectiveness of azo dyes as inhibitors is attributed to specific functional groups and electronic properties within their molecules. researchgate.net Key structural characteristics of this compound that contribute to its inhibition performance include:

Heteroatoms: The molecule is rich in heteroatoms, specifically nitrogen and oxygen, which have lone pairs of electrons. nih.govresearchgate.net These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds and anchoring the inhibitor to the surface. sapub.org

Azo Group (-N=N-): The azo linkage serves as an active center for adsorption. The nitrogen atoms in this group are crucial sites for the formation of complex compounds with metal ions on the surface. sapub.org

Aromatic Rings and π-Electrons: The presence of phenyl and pyrazole (B372694) rings provides an abundance of π-electrons. nih.gov These delocalized electrons can interact with the metal surface, enhancing the adsorption process and contributing to the stability of the protective film.

Hydroxyl Group (-OH): The hydroxyl group is another active site that can participate in the adsorption process, particularly through complex formation with metal ions. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Detection and Quantification in Environmental Samples (e.g., HPLC with Diode Array Detector)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dye compounds in complex mixtures such as environmental samples. mdpi.com Coupled with a Diode Array Detector (DAD), HPLC provides high sensitivity and selectivity, allowing for the reliable determination of dye concentrations, even at low levels. unl.ptscielo.br The DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, aiding in peak identification and purity assessment. unl.pt

The application of HPLC-DAD for analyzing azo dyes in environmental matrices like drinking water has been demonstrated. scribd.com For instance, a method for detecting Disperse Orange 37, a related dye, in drinking water reported a limit of detection (LOD) of 0.09 µg/L and a limit of quantification (LOQ) of 0.27 µg/L. scribd.com The development of an HPLC-DAD method involves optimizing several parameters, including the mobile phase composition (often a gradient of an aqueous solution and an organic solvent like acetonitrile), the type of chromatographic column (typically a reverse-phase C18 column), and the detection wavelength set at the dye's maximum absorbance. scielo.brpjoes.com Sample preparation, often involving a pre-concentration step like Solid-Phase Extraction (SPE), is crucial for analyzing trace amounts of dyes in complex water samples, as it helps to remove interfering substances and enhance detection limits. mdpi.commdpi.com

ParameterValueMatrixReference
Analyte Disperse Orange 37Drinking Water scribd.com
Technique HPLC-DADDrinking Water scribd.com
Limit of Detection (LOD) 0.09 µg/LDrinking Water scribd.com
Limit of Quantification (LOQ) 0.27 µg/LDrinking Water scribd.com

This interactive table summarizes the detection and quantification limits for a related dye using HPLC-DAD.

Spectrophotometric Monitoring of Dye Concentration and Degradation (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a fundamental and accessible technique for monitoring the concentration of dyes in aqueous solutions. scispace.com It operates by measuring the absorbance of light at a specific wavelength as it passes through a sample. For Mordant Orange 37, the maximum absorbance wavelength (λmax) is reported at various values, including 385 nm, 410 nm, and 485 nm, with variations likely attributable to differences in solvent composition and pH. researchgate.netsigmaaldrich.comlifesciencesite.com

This technique is particularly valuable for studying the kinetics of dye degradation in various remediation processes, such as photocatalysis and adsorption. lifesciencesite.comresearchgate.net By periodically sampling the solution and measuring the absorbance at the dye's λmax, the decrease in concentration over time can be tracked. scispace.comuga.edu The percentage of decolorization is calculated from the change in absorbance, providing a direct measure of the process's efficiency. scispace.com For example, in studies of photodegradation, UV-Vis spectra are recorded at different time intervals to observe the decrease in the characteristic peak of the dye, indicating its breakdown. scispace.comlifesciencesite.com

Reported λmaxCommentsReference
385 nm In methanol. sigmaaldrich.com
410 nm Peak in absorption spectrum. researchgate.net
485 nm Used for monitoring degradation with UV/H₂O₂. lifesciencesite.com

This interactive table presents the reported maximum absorbance wavelengths (λmax) for this compound from various sources.

Characterization of Adsorbent and Photocatalyst Materials (e.g., XRD, Surface Area, TEM)

The effectiveness of materials used for the removal of this compound, such as adsorbents and photocatalysts, is highly dependent on their physical and chemical properties. rsc.org Several analytical techniques are employed to characterize these materials. nih.gov

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase composition of the material. nih.govmdpi.com For instance, XRD analysis can confirm the successful synthesis of a specific crystalline phase of a photocatalyst, such as the anatase phase of TiO₂, or identify the mineralogical components of a clay adsorbent like nanokaolin. researchgate.netbuet.ac.bd The XRD patterns provide information on the degree of crystallinity, which can influence the material's photocatalytic activity or adsorption capacity. nih.gov

Surface Area and Porosity Analysis , commonly performed using the Brunauer-Emmett-Teller (BET) method based on nitrogen adsorption-desorption isotherms, is critical for adsorbents. nih.govscielo.br A larger surface area and well-developed pore structure generally translate to more available active sites for dye molecules to bind, thus enhancing adsorption capacity. rsc.org This analysis provides key parameters such as specific surface area, total pore volume, and average pore diameter. nih.gov

Transmission Electron Microscopy (TEM) provides high-resolution images of the material's morphology, particle size, and size distribution at the nanoscale. nih.govresearchgate.net TEM analysis was used to characterize nanokaolin employed for the removal of this compound, confirming particle diameters in the range of 30-60 nm. researchgate.net For photocatalysts, TEM can reveal the shape and dispersion of nanoparticles, which are crucial factors affecting their efficiency. researchcommons.org

MaterialAnalytical TechniquePurposeReference
Nanokaolin XRD, Surface Area, TEMCharacterized for the removal of MO37. researchgate.net
Coal Fly Ash XRD, BET, SEMCharacterized for adsorption of Mordant Orange 1. scielo.br
PCAC-IO Nanocomposite XRD, BET, TEM, SEMCharacterized for dye removal. nih.gov
Gd³⁺/ZnO Nanoparticles XRD, TEM, SEMCharacterized for coating on cotton fabrics. researchcommons.org

This interactive table summarizes the characterization techniques applied to various materials used in the context of Mordant Orange dye removal.

Computational and Theoretical Investigations of Mordant Orange 37 and Azo Dyes

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in the computational study of azo dyes. mdpi.com DFT is adept at determining the ground-state electronic structure, geometry, and reactivity of molecules, while TD-DFT is employed to investigate excited states and predict electronic absorption spectra. mdpi.comnih.gov These methods allow for the calculation of molecular properties by solving approximations of the Schrödinger equation, providing a quantum mechanical description of the system's electron density. mdpi.com

The electronic structure of an azo dye governs its color, reactivity, and photochemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for predicting the UV-Vis absorption spectra of molecules. mdpi.com The process begins with optimizing the molecule's ground-state geometry using DFT. mdpi.com Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and assign specific electronic transitions. mdpi.com For instance, studies on various azo dyes have shown excellent agreement between TD-DFT predicted spectra and experimental measurements. researchgate.net

Table 1: Representative Global Reactivity Descriptors for an Azo Dye Calculated via DFT This table illustrates typical quantum chemical parameters calculated for azo dyes to describe their reactivity. acs.org

ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and excitation energy. nih.gov
Ionization PotentialIP-EHOMOThe minimum energy required to remove an electron. nih.gov
Electron AffinityEA-ELUMOThe energy released when an electron is added. nih.gov
Absolute Hardnessη(IP - EA) / 2Measures resistance to change in electron distribution. nih.gov
Absolute SoftnessS1 / ηThe reciprocal of hardness, indicating reactivity. nih.gov
Electronegativityχ(IP + EA) / 2The power of an atom to attract electrons to itself. nih.gov
Electrophilicity Indexωχ² / (2η)A measure of the energy lowering due to maximal electron flow. nih.gov

Many azo dyes, particularly those with a hydroxyl group positioned ortho to the azo bridge, can exist in two tautomeric forms: the azo form and the hydrazone form. academie-sciences.fr This phenomenon, known as azo-hydrazone tautomerism, significantly influences the dye's color, stability, and application properties. unifr.ch Mordant Orange 37, which contains this structural motif, is expected to exhibit this behavior.

DFT calculations are a primary tool for investigating tautomeric equilibria. By calculating the total electronic energies of the optimized geometries for both the azo and hydrazone tautomers, researchers can predict which form is more stable and therefore predominant under specific conditions. nih.govrsc.org These computational findings are often corroborated by experimental techniques like NMR spectroscopy. unifr.chrsc.org Studies on similar dyes have shown that the hydrazone form is often stabilized by strong intramolecular hydrogen bonds and can be favored in polar solvents. nih.govrsc.org Conformational analysis, also performed with DFT, helps identify the most stable spatial arrangement of the atoms in the molecule by exploring different torsional angles and rotational isomers. nih.gov

The color of a dye can change depending on the polarity of its environment, a phenomenon known as solvatochromism. rsc.orgeurjchem.com Computational methods can effectively model these solute-solvent interactions and predict their impact on the electronic spectra.

To simulate the effect of a solvent, quantum chemical calculations often incorporate a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). mdpi.comeurjchem.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. acs.org By performing TD-DFT calculations with the IEFPCM, researchers can predict the shift in the absorption maxima (λmax) of a dye like this compound when dissolved in various solvents. academie-sciences.fr These calculations help to understand both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) between the dye and solvent molecules, which alter the energy levels of the molecular orbitals. academie-sciences.fr

Tautomerism and Conformational Analysis

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes like adsorption and diffusion. physchemres.orgphyschemres.org

MD simulations are particularly valuable for understanding how dye molecules interact with and adsorb onto surfaces, a critical aspect of both dyeing processes and environmental remediation. tandfonline.com Studies have used MD to model the adsorption of azo dyes onto materials like graphene nanosheets and metal oxides. tandfonline.comphyschemres.org

In a typical simulation, the dye molecule, a surface (e.g., a graphene sheet or a metal oxide slab), and solvent molecules are placed in a simulation box. physchemres.org The simulation then tracks the trajectory of each particle. Analysis of these trajectories reveals the preferred adsorption orientation, the distance between the dye and the surface, and the key intermolecular forces driving the adsorption. tandfonline.com For many aromatic azo dyes, π-π stacking interactions between the dye's benzene (B151609) rings and the adsorbent surface play a crucial role. physchemres.orgphyschemres.org The simulations also allow for the calculation of interaction and binding energies, which quantify the strength of the adsorption. tandfonline.com These theoretical findings align with experimental observations, such as the successful adsorption of this compound onto nanokaolin for water purification. researchgate.net

Modeling of Degradation Pathways and Intermediates

The degradation of azo dyes is a significant area of environmental research. Computational modeling provides a molecular-level understanding of the complex reaction mechanisms involved in breaking down these persistent pollutants. researchgate.net

DFT calculations are used to model the degradation pathways, which are often initiated by highly reactive species like hydroxyl radicals (•OH) in advanced oxidation processes. researchgate.netresearchgate.net Researchers can map out the potential energy surface (PES) for various proposed reaction steps. figshare.com For azo dyes, a key question is whether degradation begins with the cleavage of the N=N double bond or a C-N bond. researchgate.net By calculating the activation energies for each potential step, the most energetically favorable pathway can be identified. researchgate.netfigshare.com These models also allow for the structural identification of transient intermediates formed during the degradation process. acs.org Furthermore, reactivity indices derived from DFT, such as Fukui functions, can be used to predict the most likely sites on the dye molecule for a radical attack to occur. acs.org

Correlation of Theoretical Predictions with Experimental Observations

Theoretical investigations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide predictions on molecular geometries, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These calculated values are then compared with results from experimental techniques like X-ray crystallography, FT-IR spectroscopy, NMR spectroscopy, and UV-Vis spectrophotometry.

Azo-Hydrazone Tautomerism: A key feature of this compound, which contains a hydroxyphenyl group adjacent to the azo linkage and a pyrazolone (B3327878) ring, is the potential for azo-hydrazone tautomerism. Computational models can predict the relative energies of the two tautomers (Azo and Hydrazo forms, shown below) in different environments (gas phase or solvents), indicating which form is more stable. Experimental techniques like ¹H NMR and ¹³C NMR are then used to verify these predictions. For instance, the presence of a mobile proton on a nitrogen atom (N-H) at a characteristic chemical shift in the NMR spectrum would provide strong evidence for the hydrazone tautomer, whereas its absence and the presence of a hydroxyl proton (O-H) signal would indicate the azo form. nih.govmdpi.com

Figure 1: General representation of Azo and Hydrazo tautomers characteristic of pyrazolone azo dyes like this compound.

Electronic Spectra (UV-Vis): The color of an azo dye is determined by its electronic absorption spectrum in the visible range. TD-DFT calculations can predict the maximum absorption wavelength (λmax) by calculating the energy of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. A strong correlation between the calculated λmax and the experimentally measured λmax validates the computational model and provides insight into the nature of the electronic transitions responsible for the color. For many azo dyes, a good agreement between theoretical and experimental absorption maxima is often observed. nih.gov

Vibrational Spectra (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as the stretching of the N=N azo group, C=O, O-H, and N-H bonds. Comparing the calculated vibrational spectrum with an experimental FT-IR spectrum allows for the assignment of absorption bands to specific functional groups, confirming the molecular structure and its tautomeric form. For example, the hydrazone form would be expected to show a distinct N-H stretching vibration that is absent in the azo form.

The tables below illustrate the type of data that would be generated in a comparative study of a compound like this compound, based on findings for analogous azo dyes.

Table 1: Hypothetical Correlation of Predicted and Experimental UV-Vis Data This table is a representative example based on typical results for pyrazolone azo dyes, as specific data for this compound is not available.

Parameter Theoretical (TD-DFT) Experimental
λmax (nm) - Azo Tautomer Value Value
λmax (nm) - Hydrazo Tautomer Value Value
Oscillator Strength (f) Value N/A
Main Transition HOMO -> LUMO N/A

Table 2: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies (FT-IR) This table is a representative example based on typical results for pyrazolone azo dyes, as specific data for this compound is not available.

Vibrational Mode Calculated Frequency (cm-1) Experimental Frequency (cm-1)
ν(O-H) stretch (Azo) Value Value
ν(N-H) stretch (Hydrazo) Value Value
ν(C=O) stretch Value Value
ν(N=N) stretch Value Value
ν(SO3) stretch Value Value

Q & A

Q. How can computational chemistry enhance the design of this compound derivatives with improved binding affinity?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to screen virtual libraries. Prioritize candidates with favorable ΔG values and synthesize top hits. Validate predictions via isothermal titration calorimetry (ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.